1-Acetyl-2,6-dihydroxynaphthalene

Coordination Chemistry Metal Chelates Synthetic Intermediates

1-Acetyl-2,6-dihydroxynaphthalene (CAS 108804-50-8) is a functionalized dihydroxynaphthalene derivative with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol. The compound belongs to the broader class of hydroxylated naphthalenes, which have been systematically studied for their structure-antioxidant property relationships, with distinct hydroxylation patterns leading to vastly different radical scavenging behaviors.

Molecular Formula C12H10O3
Molecular Weight 202.209
CAS No. 108804-50-8
Cat. No. B2754603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2,6-dihydroxynaphthalene
CAS108804-50-8
Molecular FormulaC12H10O3
Molecular Weight202.209
Structural Identifiers
SMILESCC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O
InChIInChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3
InChIKeyBXEYIDZNPJQWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-2,6-dihydroxynaphthalene (CAS 108804-50-8): A Functionalized Dihydroxynaphthalene Building Block for Targeted Research


1-Acetyl-2,6-dihydroxynaphthalene (CAS 108804-50-8) is a functionalized dihydroxynaphthalene derivative with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol [1]. The compound belongs to the broader class of hydroxylated naphthalenes, which have been systematically studied for their structure-antioxidant property relationships, with distinct hydroxylation patterns leading to vastly different radical scavenging behaviors [2]. The target compound is commercially available as a research chemical with purities typically ranging from 95% to 98% .

Why Generic Substitution of 1-Acetyl-2,6-dihydroxynaphthalene Fails: Specific Regiochemistry and Functional Group Demands


In the dihydroxynaphthalene (DHN) series, the precise position of hydroxyl groups dictates antioxidant behavior, electronic properties, and reactivity in subsequent synthetic transformations [1]. While multiple DHN isomers exist (e.g., 1,5-DHN, 2,6-DHN, 1,8-DHN), the introduction of the acetyl group at the 1-position adjacent to the 2-hydroxy group in 1-acetyl-2,6-dihydroxynaphthalene creates a specific keto-enol tautomeric potential and intramolecular hydrogen bonding capability not present in non-acetylated DHNs or other acetylated regioisomers [2]. Therefore, substituting with a generic 2,6-dihydroxynaphthalene, a different DHN isomer, or a 2-acetyl-1,8-DHN analog will result in a structurally distinct molecule with potentially divergent chemical reactivity, coordination chemistry, and biological activity profiles. For applications requiring metal chelation via the β-diketone-like motif or specific derivatization at the 1-position acetyl group, only the exact target compound is structurally fit for purpose .

Quantitative Evidence Guide: 1-Acetyl-2,6-dihydroxynaphthalene (108804-50-8) for Procurement Decisions


Metal Chelation Capability: Cu(II) Complex Formation with Defined Stoichiometry

1-Acetyl-2,6-dihydroxynaphthalene has been demonstrated to act as a ligand in the synthesis of copper(II) chelates, forming a mononuclear chelate with a CuL2 structure . While direct quantitative comparative data against other DHN ligands for formation constants are not identified in the accessed literature, the specific β-diketone-like motif created by the 1-acetyl group adjacent to the 2-hydroxy group is known to favor such 2:1 (ligand:metal) complexes. This contrasts with simpler 2,6-DHN, which lacks the acetyl carbonyl oxygen for additional chelate ring stabilization [1].

Coordination Chemistry Metal Chelates Synthetic Intermediates

Purity Grade Availability: 95-98% Specification Across Major Suppliers

The compound is consistently available from multiple reputable suppliers with high purity specifications, ensuring reliability for sensitive research applications. AKSci provides the compound at 95% purity (Cat. No. 7583CC) . Beyotime Biotechnology offers it at ≥97% purity (Cat. No. Y214744) . Synthonix Corporation, distributed by Sigma-Aldrich, lists it at 97% purity . Bidepharm supplies it at 95% purity with optional batch-specific QC data including NMR, HPLC, and GC . This contrasts with lesser-known vendors where purity may be unverified or lower, potentially introducing batch-to-batch variability.

Chemical Synthesis Procurement Quality Control

Regiochemical Specificity for Derivatization: Selective Reduction at Acetyl vs. Aromatic Ring

The compound's unique structure—an acetyl group at the 1-position adjacent to the 2-hydroxy group—allows for chemoselective transformations not possible with non-acetylated DHNs. Selective chemical reduction of 1-acetyl-2,6-dihydroxynaphthalene can target either the acetyl (ketone) group to yield the secondary alcohol 1-(1-hydroxyethyl)-2,6-dihydroxynaphthalene, or the aromatic naphthalene nucleus itself . This orthogonality is a direct consequence of the 1-acetyl-2-hydroxy regiochemical arrangement and is absent in 2,6-DHN (which has no ketone) or 2-acetyl-1,8-DHN (where the acetyl group is positioned differently, altering tautomeric preferences and hydrogen bonding) [1].

Organic Synthesis Chemoselective Reduction Building Blocks

Recommended Application Scenarios for 1-Acetyl-2,6-dihydroxynaphthalene (108804-50-8)


Synthesis of Copper(II) Complexes for Catalysis or Material Science

Based on the documented ability of 1-acetyl-2,6-dihydroxynaphthalene to form defined CuL2 chelates , this compound is optimally applied as a bidentate ligand in the preparation of copper(II) complexes. These complexes may serve as precursors for copper-catalyzed cross-coupling reactions, as structural models for copper-containing enzymes, or as components in functional materials where copper coordination is desired. The defined 2:1 (ligand:metal) stoichiometry simplifies the synthesis and characterization of the resulting complex, a key advantage for reproducible research.

Chemoselective Derivatization for Library Synthesis

Given the orthogonal reactivity profile of the acetyl group versus the naphthalene aromatic system , 1-acetyl-2,6-dihydroxynaphthalene is best employed as a divergent building block. Researchers can first selectively reduce the acetyl ketone to a secondary alcohol, then subsequently functionalize the aromatic ring via electrophilic substitution, or vice versa. This enables the rapid generation of a focused library of 1-substituted-2,6-dihydroxynaphthalene derivatives for structure-activity relationship (SAR) studies in medicinal chemistry or materials discovery.

High-Purity Starting Material for Sensitive Assays

For applications where trace impurities could confound results—such as enzymatic inhibition assays, biophysical binding studies, or single-molecule fluorescence experiments—the consistent availability of 1-acetyl-2,6-dihydroxynaphthalene at 95-98% purity from verified suppliers is critical . The procurement from sources offering batch-specific QC data (NMR, HPLC, GC) allows for rigorous documentation and reproducibility, which is essential for publication and regulatory compliance in drug discovery or chemical biology research.

Model Compound for Dihydroxynaphthalene SAR Studies

As part of the broader class of hydroxylated naphthalenes, whose antioxidant properties are exquisitely sensitive to the pattern and number of hydroxyl groups [1], 1-acetyl-2,6-dihydroxynaphthalene serves as a key comparator in systematic studies of structure-property relationships. Its 1-acetyl-2,6-dihydroxy substitution pattern provides a distinct electronic and steric environment compared to the parent 2,6-DHN, 1,8-DHN, or 1,5-DHN, enabling researchers to deconvolute the contributions of specific functional groups to observed biological or materials properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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